molecular formula C22H33N3O8 B12320228 benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate

benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate

Cat. No.: B12320228
M. Wt: 467.5 g/mol
InChI Key: KMJIVMWBZJORPU-UHFFFAOYSA-N
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Description

Benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate is a complex organic compound that belongs to the class of oligopeptides. These compounds are characterized by sequences of alpha-amino acids joined by peptide bonds. This particular compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl, amide, and carbamate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate typically involves multiple steps. The process begins with the preparation of the oxan-2-yl derivative, which is then reacted with various reagents to introduce the acetamido and hydroxymethyl groups. The final step involves the formation of the carbamate group through a reaction with benzyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(formyl)oxan-2-yl]amino]-6-oxohexyl]carbamate, while reduction may produce benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-aminohexyl]carbamate.

Scientific Research Applications

Benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of novel materials and coatings.

Mechanism of Action

The mechanism of action of benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Similar in structure but differs in the arrangement of functional groups.

    Benzyl-2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Another related compound used in carbohydrate chemistry.

Uniqueness

Benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C22H33N3O8

Molecular Weight

467.5 g/mol

IUPAC Name

benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C22H33N3O8/c1-14(27)24-18-20(30)19(29)16(12-26)33-21(18)25-17(28)10-6-3-7-11-23-22(31)32-13-15-8-4-2-5-9-15/h2,4-5,8-9,16,18-21,26,29-30H,3,6-7,10-13H2,1H3,(H,23,31)(H,24,27)(H,25,28)

InChI Key

KMJIVMWBZJORPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O

Origin of Product

United States

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